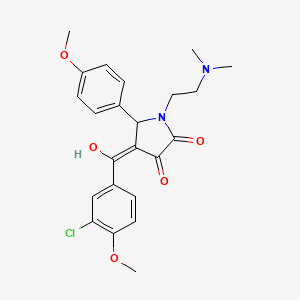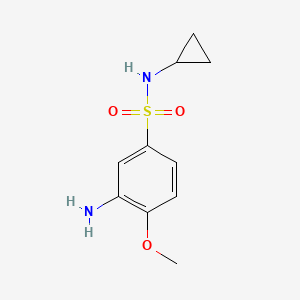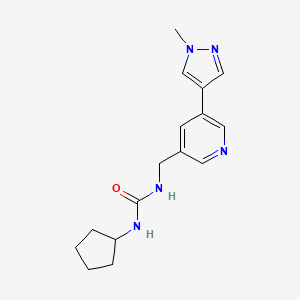![molecular formula C23H27N3O4S2 B2555328 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide CAS No. 361167-23-9](/img/structure/B2555328.png)
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of polar functional groups could make it somewhat soluble in polar solvents .科学的研究の応用
Synthesis and Pharmaceutical Implications
Novel Synthesis and Pharmaceutical Impurities The novel synthesis of omeprazole and related pharmaceutical impurities of proton pump inhibitors have been extensively explored. Omeprazole, chemically related to the sulfonamide group, inhibits gastric ATPase enzyme by oxidizing its sulfhydryl groups. The novel synthesis methods offer insights into the development and characterization of pharmaceutical impurities, which can be crucial for creating standards for anti-ulcer drugs (Saini et al., 2019).
Sulfonamides in Clinical Use Sulfonamide compounds have been a cornerstone in various clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. The structural motif of sulfonamides remains significant, with ongoing research and patents focusing on novel drugs incorporating this group, which have shown significant antitumor activity and are being used in Alzheimer’s disease drugs (Carta et al., 2012).
Biological and Antioxidant Applications
Antioxidant Capacity and Reaction Pathways The ABTS radical cation-based assays, including sulfonic acid derivatives, are prominent in determining antioxidant capacity. The review delves into the reaction pathways, emphasizing the specific reactions like coupling that might affect comparisons between antioxidants, highlighting the need for further research to understand the specificity and relevance of oxidation products (Ilyasov et al., 2020).
Anticancer and Medical Imaging
Novel Phenothiazine Derivatives and Anticancer Activities Phenothiazine derivatives are being studied for their extensive biological activities, including anticancer, antiviral, anti-inflammatory, and antimalarial properties. These activities are attributed to the interaction of phenothiazines with biological systems through pharmacophoric substituents, multicyclic ring systems, and lipophilic characteristics allowing penetration through biological membranes. The synthesis of these compounds and their potential as a source of new compounds with desirable biological activities are highlighted (Pluta et al., 2011).
Amyloid Imaging in Alzheimer's Disease Amyloid imaging using radioligands like [18F]-FDDNP and 11C-PIB has made significant progress in measuring amyloid in the brain of Alzheimer's disease patients. This technique allows for early detection of Alzheimer's disease and is crucial in evaluating new antiamyloid therapies. The stability of PIB retention and its correlation with cerebral glucose metabolism and cognition have been observed, paving the way for a deeper understanding of Alzheimer's pathophysiology and potential diagnostic tools (Nordberg, 2007).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-4-30-18-7-10-20-21(12-18)31-23(24-20)25-22(27)17-5-8-19(9-6-17)32(28,29)26-13-15(2)11-16(3)14-26/h5-10,12,15-16H,4,11,13-14H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIDHXXMQHHYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3-methoxypropyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2555246.png)

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2555248.png)

![2-Methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid](/img/structure/B2555251.png)
![2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid](/img/structure/B2555252.png)

![Methyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2555256.png)
![(E)-4-[2-[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino]ethylamino]-4-oxobut-2-enoic acid](/img/structure/B2555257.png)

![tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate](/img/no-structure.png)
![2-(2-Methoxyphenyl)-5-[4-(phenylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2555264.png)
